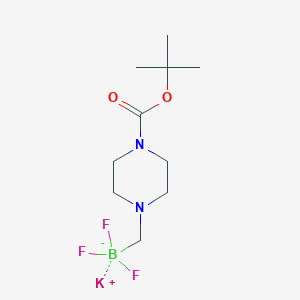

Potassium (4-tert-butoxycarbonylpiperazin-1-YL)methyltrifluoroborate

CAS No.: 936329-97-4

Cat. No.: VC2999378

Molecular Formula: C10H19BF3KN2O2

Molecular Weight: 306.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 936329-97-4 |

|---|---|

| Molecular Formula | C10H19BF3KN2O2 |

| Molecular Weight | 306.18 g/mol |

| IUPAC Name | potassium;trifluoro-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]boranuide |

| Standard InChI | InChI=1S/C10H19BF3N2O2.K/c1-10(2,3)18-9(17)16-6-4-15(5-7-16)8-11(12,13)14;/h4-8H2,1-3H3;/q-1;+1 |

| Standard InChI Key | WVNSYJFWKWTVKH-UHFFFAOYSA-N |

| SMILES | [B-](CN1CCN(CC1)C(=O)OC(C)(C)C)(F)(F)F.[K+] |

| Canonical SMILES | [B-](CN1CCN(CC1)C(=O)OC(C)(C)C)(F)(F)F.[K+] |

Introduction

Potassium (4-tert-butoxycarbonylpiperazin-1-YL)methyltrifluoroborate is a complex organic compound with the molecular formula C10H19BF3N2O2.K and a molecular weight of approximately 306.175 g/mol . This compound is primarily used in chemical synthesis, particularly in cross-coupling reactions, and has applications in materials science and medicinal chemistry.

Chemical Reactions

Potassium (4-tert-butoxycarbonylpiperazin-1-YL)methyltrifluoroborate participates in various chemical reactions:

-

Substitution Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, where it acts as a boron-containing reagent.

-

Oxidation and Reduction Reactions: While less common, it can participate in such reactions under appropriate conditions.

-

Hydrolysis: The compound can undergo hydrolysis in the presence of water, leading to the formation of corresponding boronic acids and other products.

Preparation Methods

The synthesis typically involves the reaction of a (4-tert-butoxycarbonylpiperazin-1-yl)methyl compound with trifluoroborate, followed by the addition of a potassium salt to obtain the target product.

Materials Science

In materials science, this compound is used as an additive in perovskite precursor solutions. It enhances the crystallization ability of perovskite, leading to high-quality films with larger grain sizes. This results in highly efficient rigid and flexible p-i-n perovskite solar cells with high power conversion efficiencies.

Medicinal Chemistry

In medicinal chemistry, derivatives of piperazine have shown potential pharmacological activities, including anti-inflammatory and anti-cancer properties. The compound's ability to form complex structures with biological targets positions it as a candidate for further exploration in therapeutic applications.

Stability and Environmental Factors

The compound exhibits excellent stability under diverse conditions, such as continuous heating at 85 °C in N2-filled containers, ambient conditions at 60-70% relative humidity, and continuous illumination at 100 mW cm-2.

Biochemical Analysis

Potassium (4-tert-butoxycarbonylpiperazin-1-YL)methyltrifluoroborate interacts with enzymes and proteins, enhancing carrier extraction in perovskite films. Its effects in laboratory settings can change over time, but it remains stable at room temperature.

Comparison with Similar Compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume